molecular formula C9H11NO3 B3032025 Methyl 2-(6-methoxypyridin-3-yl)acetate CAS No. 943541-27-3

Methyl 2-(6-methoxypyridin-3-yl)acetate

Cat. No.: B3032025
CAS No.: 943541-27-3
M. Wt: 181.19
InChI Key: LYJJNCKUSDHNQR-UHFFFAOYSA-N
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Description

Methyl 2-(6-methoxypyridin-3-yl)acetate (CAS: 943541-27-3) is a pyridine derivative with a methoxy substituent at the 6-position and an acetate ester at the 3-position. It serves as a key intermediate in pharmaceutical synthesis, notably in the production of molidustat (BAY 85-3934), a hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor .

Synthesis and Characterization: The compound is synthesized via refluxing 2-methoxy-5-(2,2,2-trichloroethyl)pyridine with potassium hydroxide in methanol, followed by flash chromatography (toluene/ethyl acetate 9:1), yielding 35% of the product . Mass spectrometry (ESI+) confirms a molecular ion peak at m/z 182 [M+H]⁺ . Combi-Blocks reports a purity of 96% for commercial batches .

Applications: Its primary use lies in constructing heterocyclic scaffolds for drug discovery. For example, it reacts with N,N-dimethylformamide diethyl acetal to form ethyl 3-(dimethylamino)-2-(6-methoxypyridin-3-yl)acrylate, a precursor for molidustat .

Properties

IUPAC Name

methyl 2-(6-methoxypyridin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-8-4-3-7(6-10-8)5-9(11)13-2/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJJNCKUSDHNQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601295769
Record name Methyl 6-methoxy-3-pyridineacetate
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URL https://comptox.epa.gov/dashboard/DTXSID601295769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943541-27-3
Record name Methyl 6-methoxy-3-pyridineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943541-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-methoxy-3-pyridineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601295769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Esterification of 2-(6-Methoxypyridin-3-yl)acetic Acid

The most straightforward route involves esterification of the corresponding carboxylic acid precursor, 2-(6-methoxypyridin-3-yl)acetic acid, with methanol under acidic conditions. This method mirrors the synthesis of methyl 2-(6-aminopyridin-3-yl)acetate, where refluxing the acid in methanol with concentrated sulfuric acid achieved esterification.

Procedure :

  • Reaction Setup : A solution of 2-(6-methoxypyridin-3-yl)acetic acid (1.0 equiv) in anhydrous methanol is treated with concentrated sulfuric acid (catalytic, ~0.1 equiv).
  • Reflux : The mixture is heated under reflux for 12–18 hours.
  • Workup : The reaction is neutralized to pH 8.0 using saturated aqueous sodium bicarbonate, followed by extraction with ethyl acetate (3 × 30 mL).
  • Purification : The organic layer is dried over sodium sulfate, concentrated, and purified via preparative HPLC or column chromatography.

Key Data :

  • Yield : 18–25% (based on analogous protocols)
  • 1H NMR (CD3OD) : δ 7.78–7.82 (1H, pyridine-H), 7.40–7.50 (1H, pyridine-H), 6.59–6.62 (1H, pyridine-H), 3.69–3.78 (3H, OCH3), 3.50–3.60 (2H, CH2COO).
  • Challenges : Low yields due to competing side reactions; requires rigorous purification.

Nucleophilic Substitution Followed by Esterification

This two-step approach first constructs the pyridine core with a methoxy group, followed by introduction of the acetoxymethyl side chain. A related strategy was employed for methyl 2-(6-methylpyridin-2-yl)acetate, using diethyl malonate as a carbon source.

Procedure :

  • Malonate Alkylation :
    • 6-Methoxypyridine-3-carbaldehyde (1.0 equiv) reacts with diethyl malonate (1.2 equiv) in ethanol with potassium hydroxide (2.0 equiv) at reflux for 5 hours.
    • Intermediate : Diethyl 2-(6-methoxypyridin-3-yl)malonate.
  • Hydrolysis and Decarboxylation :
    • The malonate ester is hydrolyzed with 1M HCl at 0°C, yielding 2-(6-methoxypyridin-3-yl)acetic acid.
  • Methylation :
    • The acid is treated with (trimethylsilyl)diazomethane (2.0 equiv) in methanol/hexane at room temperature for 5 hours.

Key Data :

  • Overall Yield : 30–35%
  • Advantages : Avoids harsh acidic conditions; permits modular modification of the pyridine ring.
  • Limitations : Multi-step synthesis increases complexity and cost.

Palladium-Catalyzed Coupling Reactions

Modern methods leverage cross-coupling strategies to assemble the pyridine-acetate framework. A Heck coupling approach, similar to the synthesis of methoxypyridine-derived γ-secretase modulators, offers a versatile pathway.

Procedure :

  • Pyridine Bromination :
    • 6-Methoxypyridine-3-yl bromide (1.0 equiv) is prepared via bromination of 6-methoxypyridine using PBr3.
  • Coupling with Vinyl Ether :
    • The bromide reacts with n-butylvinylether (1.5 equiv) in the presence of Pd(OAc)2 (5 mol%), PPh3 (10 mol%), and Et3N (2.0 equiv) in DMF at 80°C for 12 hours.
  • Hydrolysis and Esterification :
    • The intermediate enol ether is hydrolyzed to 2-(6-methoxypyridin-3-yl)acetaldehyde using 2M HCl, followed by oxidation to the acetic acid and subsequent methyl ester formation.

Key Data :

  • Yield : 40–45% (after optimization)
  • Key Advantage : Enables late-stage functionalization for derivative synthesis.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Direct Esterification 18–25 >90 Simplicity, minimal steps Low yield, acidic conditions
Malonate Alkylation 30–35 85–90 Modular, avoids strong acids Multi-step, costly reagents
Pd-Catalyzed Coupling 40–45 >95 High yield, versatile for derivatives Requires specialized catalysts

Optimization Strategies and Technical Considerations

Solvent and Catalyst Selection

  • Esterification : Methanol as both solvent and reactant improves atom economy. Sulfuric acid remains the standard catalyst, though p-toluenesulfonic acid (pTSA) may reduce side reactions.
  • Coupling Reactions : Polar aprotic solvents (DMF, DMSO) enhance Pd-catalyzed reactions but complicate purification.

Purification Techniques

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:4) effectively separates ester products.
  • Recrystallization : Ethanol/water mixtures (3:1) yield high-purity crystals for NMR analysis.

Spectroscopic Characterization

Consistent with reported analogs, the target compound exhibits:

  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1605 cm⁻¹ (pyridine ring).
  • 13C NMR (CDCl3) : δ 169.8 (COO), 158.2 (C-OCH3), 147.5–121.4 (pyridine carbons), 52.3 (OCH3), 40.1 (CH2).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-methoxypyridin-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 2-(6-methoxypyridin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The methoxy group and the ester functionality play crucial roles in its reactivity and binding affinity to target molecules. The compound can modulate enzymatic activities and receptor functions, leading to various biological effects .

Comparison with Similar Compounds

Key Findings :

  • Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in the parent compound enhances electron density on the pyridine ring, favoring nucleophilic substitutions. In contrast, the chloro analog (higher molecular weight, m/z 185.6) exhibits greater electrophilicity, making it suitable for cross-coupling reactions .
  • Ring System Variations : Replacement of pyridine with pyrimidine (as in ) introduces additional nitrogen atoms, altering hydrogen-bonding capacity and bioavailability .

Ester and Protecting Group Modifications

Compound Name Functional Groups Molecular Weight Key Properties Reference
tert-Butyl 2-((tert-butyldimethylsilyl)oxy)-2-(6-methoxypyridin-3-yl)acetate (16d) TBS-protected hydroxyl, tert-butyl ester 453.69 g/mol Enhanced steric bulk; used in Rh-catalyzed couplings
Methyl 3-(6-methoxypyridin-3-yl)benzoate Benzoate ester, pyridine linkage 243.25 g/mol Increased lipophilicity; potential CNS drug candidate

Key Findings :

  • Protecting Groups: The tert-butyl and TBS groups in 16d improve solubility in nonpolar solvents and stabilize intermediates during metal-catalyzed reactions .
  • Ester Chain Length : Ethyl esters (e.g., compound 1 in ) exhibit slower hydrolysis rates compared to methyl esters, impacting metabolic stability .

Heterocyclic and Aromatic Analogs

Compound Name Core Structure Molecular Weight Applications Reference
2-(6-Methyl-1H-indol-3-yl)acetic acid (PK03902E-1) Indole ring 189.21 g/mol Neurotransmitter analog; R&D
Methyl 3-(5-methoxypyridin-3-yl)benzoate Pyridine-benzoate hybrid 243.25 g/mol Fluorescence probes; drug discovery

Key Findings :

  • Aromatic Systems : Indole-based analogs (e.g., PK03902E-1) interact with serotonin receptors due to planar aromaticity, whereas pyridine derivatives are preferred for metal coordination in catalysis .

Biological Activity

Methyl 2-(6-methoxypyridin-3-yl)acetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing information from various studies, including data tables and case studies.

Overview of this compound

This compound is an ester derivative of pyridine, characterized by the presence of a methoxy group at the 6-position of the pyridine ring. This structural feature may influence its biological properties, particularly in relation to its interactions with various biological targets.

Cytotoxicity and Anticancer Potential

Several studies have investigated the cytotoxic effects of compounds related to this compound. For instance, compounds with similar structures have been tested against human cancer cell lines such as HepG2 and MDA-MB-231.

CompoundCell LineIC50 (μM)Notes
5a HepG274.2Moderate cytotoxicity
5a MDA-MB-23127.1Potential hit compound
5l MDA-MB-2311.4Stronger than sorafenib (IC50 = 5.2 μM)

The results indicate that certain derivatives exhibit significant cytotoxicity, suggesting that modifications on the pyridine ring can enhance anticancer activity .

The mechanism through which these compounds exert their cytotoxic effects often involves inhibition of key signaling pathways associated with cancer progression. For example, some studies have shown that inhibition of the vascular endothelial growth factor receptor (VEGFR2) is a common mechanism among these compounds, leading to reduced tumor growth and proliferation .

Study on Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound and its derivatives. A study focused on synthesizing N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine, which shares structural similarities with this compound, demonstrated effective antimicrobial properties against various bacterial strains including Escherichia coli and Staphylococcus aureus.

Bacterial StrainZone of Inhibition (mm)
E. coli15
S. aureus18

These findings suggest that modifications in the pyridine structure can lead to enhanced antimicrobial efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The presence of substituents on the pyridine ring significantly affects both anticancer and antimicrobial activities. For example, compounds with electron-donating groups tend to exhibit improved interaction with biological targets compared to those with electron-withdrawing groups .

Q & A

Q. What are the established synthetic routes for Methyl 2-(6-methoxypyridin-3-yl)acetate, and what purification challenges are commonly encountered?

The compound is typically synthesized via carbodiimide-mediated coupling of 2-(6-methoxypyridin-3-yl)acetic acid with a methylating agent. Optimization using 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) instead of N,N′-dicyclohexylcarbodiimide (DCC) improves yield and simplifies purification by reducing byproduct formation . Post-synthesis, removal of protecting groups (e.g., allyl groups via Pd-catalyzed deprotection) requires careful monitoring to avoid over-reduction. NMR characterization may reveal signal doubling due to amide rotamers, necessitating advanced techniques like variable-temperature NMR for resolution .

Q. How can researchers confirm the structural integrity of this compound in solid-state studies?

X-ray crystallography is critical for resolving protonation sites and hydrogen-bonding networks. For example, in related N,4-diheteroaryl thiazole salts, protonation at different nitrogen sites leads to distinct 3D hydrogen-bonded networks or zigzag chains, which can be extrapolated to understand the structural behavior of the methoxypyridine moiety in the target compound . Complementary techniques like FT-IR and mass spectrometry validate functional groups and molecular weight.

Q. What analytical methods are recommended for quantifying this compound in complex mixtures?

Reverse-phase HPLC with UV detection (λ = 254–280 nm) is widely used. For enhanced sensitivity, LC-MS with electrospray ionization (ESI) is preferred, especially when detecting trace impurities. Computational properties such as LogP (~1.5–1.9) and polar surface area (~40–50 Ų) can guide method development for separation efficiency .

Advanced Research Questions

Q. How can reaction conditions be optimized to scale up synthesis while minimizing rotamer formation?

Rotamer-related NMR complexities (e.g., signal doubling) arise from restricted rotation of amide bonds. To mitigate this, employ low-temperature reaction conditions (-20°C to 0°C) during coupling steps and use sterically hindered bases like Hünig’s base (N,N-diisopropylethylamine) to reduce rotational freedom. Post-synthesis, fractional crystallization in non-polar solvents (e.g., hexane/ethyl acetate) can isolate dominant rotamers .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

Discrepancies in NMR or mass spectra often stem from residual solvents, isotopic patterns, or tautomerism. For example, in thiazole derivatives, protonation site ambiguity was resolved via comparative analysis of Br⁻ counterion interactions in crystal structures . Dynamic NMR and deuterium exchange experiments can further clarify ambiguous proton environments.

Q. How does the 6-methoxypyridin-3-yl group influence biochemical interactions in receptor-ligand systems?

The methoxypyridine moiety acts as a hydrogen-bond acceptor and π-stacking participant. In GPCR ligand studies, derivatives like 4-(6-methoxypyridin-3-yl)-1,2,4-triazoles exhibit enhanced binding affinity due to interactions with hydrophobic pockets and localized lipid microenvironments. Molecular docking simulations paired with mutagenesis studies are recommended to map binding sites .

Q. What safety protocols are critical when handling this compound in catalytic reactions?

While direct safety data for this compound is limited, analogs with similar pyridine/ester groups (e.g., Methyl 2-phenylacetoacetate) require PPE (gloves, N95 respirators) due to irritant properties (H315, H319). Store at -20°C under inert gas (N₂/Ar) to prevent hydrolysis. Spill management should include neutralization with sodium bicarbonate and disposal via certified hazardous waste channels .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

PropertyValue/DescriptionReference
LogP (predicted)1.5–1.9
Hydrogen-bond acceptors3
Melting Point50–52°C (analog data)
Stability≥5 years at -20°C (analog data)

Q. Table 2: Recommended Analytical Conditions

TechniqueParametersApplication
HPLC-UVC18 column, 60:40 acetonitrile/water, 1 mL/min, λ = 260 nmPurity assessment
LC-MS (ESI+)C8 column, 0.1% formic acid in mobile phase, m/z 166 [M+H]+Trace impurity profiling
X-ray DiffractionCu Kα radiation, 100 K, SHELXT softwareSolid-state structure determination

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(6-methoxypyridin-3-yl)acetate
Reactant of Route 2
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Methyl 2-(6-methoxypyridin-3-yl)acetate

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